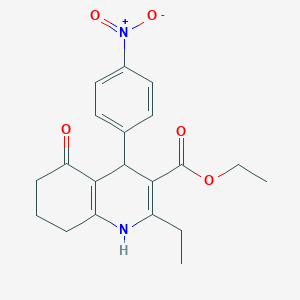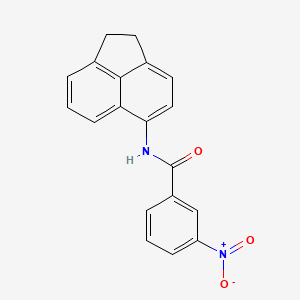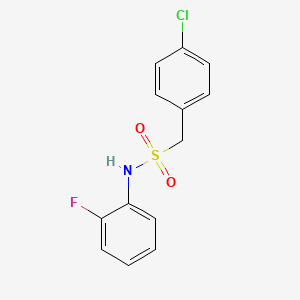![molecular formula C23H15ClO5S B5172514 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5172514.png)
2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate, also known as NBD-Cl, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NBD-Cl is a fluorescent reagent that is commonly used in biochemical and physiological studies to label proteins, lipids, and nucleic acids.
Aplicaciones Científicas De Investigación
2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate is widely used in scientific research as a fluorescent probe for labeling biomolecules. It can be used to label proteins by reacting with amino groups or cysteine residues. 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate can also label lipids by reacting with the hydroxyl group of glycerol. In addition, 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate can label nucleic acids by reacting with the phosphate group of DNA or RNA.
Mecanismo De Acción
2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate works by forming a covalent bond with the target biomolecule. The fluorescent properties of 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate allow for the visualization and quantification of the labeled biomolecule. The fluorescence intensity of 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate can be measured using a fluorometer or a confocal microscope.
Biochemical and Physiological Effects:
2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate labeling has been shown to have minimal effects on the biochemical and physiological properties of the labeled biomolecule. However, it is important to note that excessive labeling can lead to changes in the properties of the biomolecule.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate in lab experiments include its high sensitivity, specificity, and ease of use. 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate labeling can be performed in a variety of buffers and conditions, making it a versatile tool for studying biomolecules. However, the limitations of 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate include its potential for interfering with the function of the labeled biomolecule and its tendency to form aggregates at high concentrations.
Direcciones Futuras
Future research on 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate could focus on developing new labeling strategies that minimize interference with the function of the labeled biomolecule. Additionally, research could focus on developing new fluorescent probes that have improved properties compared to 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate. Finally, research could focus on applying 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate labeling to new areas of scientific research, such as drug discovery and development.
Métodos De Síntesis
2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate can be synthesized by reacting 2-naphthol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate as a yellow powder with a melting point of 175-177°C. The purity of 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
naphthalen-2-yl 2-(4-chlorophenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO5S/c24-18-10-13-20(14-11-18)30(26,27)29-22-8-4-3-7-21(22)23(25)28-19-12-9-16-5-1-2-6-17(16)15-19/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFTXYRHFLCXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)
![11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172453.png)

![4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5172472.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
![4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)
![N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5172485.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-bromobenzamide](/img/structure/B5172491.png)

![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5172505.png)
![(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5172516.png)
![1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5172521.png)

